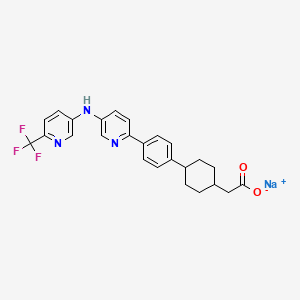

Pradigastat Sodium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

956136-98-4 |

|---|---|

Molecular Formula |

C25H23F3N3NaO2 |

Molecular Weight |

477.5 g/mol |

IUPAC Name |

sodium 2-[4-[4-[5-[[6-(trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexyl]acetate |

InChI |

InChI=1S/C25H24F3N3O2.Na/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33;/h5-12,14-17,31H,1-4,13H2,(H,32,33);/q;+1/p-1 |

InChI Key |

MUZRGKSNUTWRAF-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(CCC1CC(=O)[O-])C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pradigastat sodium; LCQ 908ABA; LCQ-908ABA; LCQ908ABA; LCQ 908; LCQ-908; LCQ908; |

Origin of Product |

United States |

Foundational & Exploratory

Pradigastat Sodium: A Deep Dive into its Mechanism of Action as a DGAT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradigastat sodium is a potent and selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2] This enzyme plays a pivotal role in the final step of triglyceride synthesis, making it a key therapeutic target for metabolic disorders characterized by elevated triglyceride levels.[3][4] Pradigastat has been investigated for its potential in treating conditions such as familial chylomicronemia syndrome (FCS), obesity, and type 2 diabetes.[1][2][5] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of DGAT1

The primary mechanism of action of this compound is the selective inhibition of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2] DGAT1 is a microsomal enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol (DAG) and fatty acyl-CoA.[3][4] This enzymatic reaction is crucial for the absorption of dietary fats in the small intestine, where enterocytes re-esterify digested fatty acids and monoglycerides back into triglycerides, which are then packaged into chylomicrons for transport in the bloodstream.[6]

By inhibiting DGAT1, pradigastat directly blocks this triglyceride synthesis pathway in the enterocytes.[1][6] This leads to a significant reduction in the assembly and secretion of chylomicrons, thereby lowering postprandial (after-meal) triglyceride levels in the plasma.[2][7] The inhibition of DGAT1 by pradigastat is competitive with the acyl-CoA substrate.[8]

The physiological consequences of DGAT1 inhibition extend beyond the simple reduction of triglyceride absorption. Preclinical and clinical studies have revealed a more complex interplay of effects, including:

-

Modulation of Gut Hormones: Inhibition of DGAT1 has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), while decreasing the secretion of glucose-dependent insulinotropic polypeptide (GIP).[8][9] This is thought to be a result of an increased delivery of lipids to the distal small intestine, where L-cells (which secrete GLP-1 and PYY) are more abundant.[6][9] The increased levels of GLP-1 can contribute to improved glucose homeostasis.[3]

-

Improved Insulin Sensitivity: By reducing lipid accumulation in tissues such as the liver and muscle, DGAT1 inhibition may lead to improved insulin sensitivity.[3][5]

-

Reduced Body Weight: In preclinical models, DGAT1 inhibitors have been associated with reduced body weight, which is attributed to both reduced fat absorption and increased energy expenditure.[5]

Quantitative Data

The following tables summarize the key quantitative data related to the pharmacology and clinical efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of Pradigastat

| Target | IC50 (µM) | Cell Line/System | Reference |

| DGAT1 | 0.157 | Human intestinal microsomes | [10] |

| BCRP | 5 | Human ovarian cancer cells | [10] |

| OATP1B1 | 1.66 | Transfected cells | [10] |

| OATP1B3 | 3.34 | Transfected cells | [10] |

| OAT3 | 0.973 | Transfected cells | [10] |

Table 2: Pharmacokinetic Properties of Pradigastat in Humans

| Parameter | Value | Population | Reference |

| Tmax (median) | ~10 hours | Healthy Subjects | [11] |

| Terminal Half-life | ~150 hours | Healthy Subjects | [7] |

| Absolute Oral Bioavailability | ~41% | Healthy Subjects | [2] |

| Metabolism | Primarily via UGT1A1 and UGT1A3 | Humans | [2] |

| Elimination | Fecal | Humans | [2] |

Table 3: Clinical Efficacy of Pradigastat in Patients with Familial Chylomicronemia Syndrome (FCS)

| Dose | Change in Fasting Triglycerides | Change in Postprandial Triglyceride AUC | Change in Fasting ApoB48 | Study | Reference |

| 10 mg | No significant reduction | - | - | NCT01146522 | [7] |

| 20 mg | 41% reduction | -37% | Significant reduction | NCT01146522 | [7] |

| 40 mg | 70% reduction | -30% | Significant reduction | NCT01146522 | [7] |

Experimental Protocols

DGAT1 Enzyme Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the in vitro inhibitory activity of a compound like pradigastat against DGAT1, based on commonly used methodologies.[10]

Materials:

-

Human intestinal microsomes (source of DGAT1)

-

This compound or other test inhibitor

-

Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

-

Radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/mL fatty acid-free BSA)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a stock solution of pradigastat in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, add the assay buffer.

-

Add the human intestinal microsomes to the buffer.

-

Add varying concentrations of pradigastat or vehicle control to the tubes.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the DAG and [14C]oleoyl-CoA substrates.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a quench solution (e.g., isopropanol:heptane:water).

-

Extract the lipids by vortexing and centrifugation.

-

Transfer the organic phase containing the radiolabeled triglycerides to a scintillation vial.

-

Evaporate the solvent and add scintillation cocktail.

-

Quantify the amount of radiolabeled triglyceride formed using a scintillation counter.

-

Calculate the percent inhibition for each concentration of pradigastat and determine the IC50 value by fitting the data to a dose-response curve.

Oral Fat Tolerance Test (OFTT) in Rodents (Representative Protocol)

This protocol outlines a typical OFTT used to evaluate the in vivo efficacy of DGAT1 inhibitors on postprandial lipemia.[12][13]

Materials:

-

Rodents (e.g., C57BL/6 mice)

-

This compound or vehicle control

-

Lipid source (e.g., corn oil or olive oil)

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

-

Triglyceride assay kit

Procedure:

-

Fast the animals overnight (e.g., 12-16 hours) with free access to water.

-

Administer pradigastat or vehicle control orally (gavage) at a predetermined time before the lipid challenge (e.g., 1 hour).

-

Collect a baseline blood sample (t=0) from the tail vein or other appropriate site.

-

Administer a bolus of the lipid source orally (gavage).

-

Collect blood samples at multiple time points after the lipid challenge (e.g., 1, 2, 4, and 6 hours).

-

Process the blood samples to obtain plasma or serum.

-

Measure the triglyceride concentrations in the plasma/serum samples using a commercial assay kit.

-

Plot the plasma triglyceride concentration over time for each treatment group.

-

Calculate the area under the curve (AUC) for the triglyceride excursion to quantify the total postprandial lipid response.

-

Compare the triglyceride profiles and AUC values between the pradigastat-treated and vehicle-treated groups to determine the effect of the inhibitor on postprandial hypertriglyceridemia.

Visualizations

Signaling Pathway of DGAT1 Inhibition

Caption: Signaling pathway illustrating the mechanism of action of pradigastat.

Experimental Workflow for an Oral Fat Tolerance Test

Caption: Experimental workflow for a preclinical Oral Fat Tolerance Test (OFTT).

Logical Relationship of Pradigastat's Effects

Caption: Logical relationship of the physiological effects of pradigastat.

References

- 1. Diacylglycerol acyltransferase-1 (DGAT1) inhibition perturbs postprandial gut hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential mechanism of enhanced postprandial glucagon‐like peptide‐1 release following treatment with a diacylglycerol acyltransferase 1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Pradigastat Sodium and DGAT1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradigastat sodium is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis.[1][2] This technical guide provides an in-depth overview of the DGAT1 inhibition pathway by pradigastat, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and visualizing the underlying biological and experimental frameworks. The information presented is intended to support further research and development in the field of metabolic diseases, particularly those characterized by hypertriglyceridemia.

Introduction to DGAT1 and its Role in Triglyceride Metabolism

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the metabolic pathway responsible for the synthesis of triglycerides.[3] It catalyzes the final and committed step in the classical monoacylglycerol and glycerol-3-phosphate pathways of triglyceride synthesis by esterifying a fatty acyl-CoA to a diacylglycerol. DGAT1 is highly expressed in the enterocytes of the small intestine, where it plays a critical role in the absorption of dietary fats and the formation of chylomicrons.[1][2] DGAT1 is also expressed in adipose tissue, contributing to the storage of triglycerides.[4]

There are two known DGAT enzymes, DGAT1 and DGAT2, which are encoded by different genes and share no sequence homology.[5] While both enzymes catalyze the same reaction, they are thought to have distinct physiological roles.[4] DGAT2 is considered the predominant enzyme for overall triglyceride synthesis, while DGAT1 appears to be particularly important for the re-esterification of fatty acids during lipolysis to protect against lipotoxicity.[6] The inhibition of DGAT1, therefore, presents a targeted therapeutic strategy for reducing the absorption and synthesis of triglycerides, particularly in the postprandial state.

This compound: A Selective DGAT1 Inhibitor

This compound (formerly LCQ908) is a selective and orally bioavailable inhibitor of DGAT1.[7] Its mechanism of action is the competitive inhibition of the DGAT1 enzyme, thereby reducing the synthesis of triglycerides in the small intestine. This leads to a decrease in the production and secretion of chylomicrons, the lipoprotein particles responsible for transporting dietary fats into the circulation.

Potency and Selectivity

Pradigastat is a potent inhibitor of DGAT1 with an in vitro IC50 value of 0.157 µM.[7]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic data for this compound from clinical studies.

Table 1: Pharmacokinetic Parameters of Pradigastat in Healthy Overweight or Obese Subjects (Single and Multiple Doses)[1][2]

| Parameter | Single Dose (1-300 mg) | Multiple Doses (1-25 mg for 14 days) |

| Median tmax (hours) | ~10 | Not explicitly stated, steady-state reached by Day 14 |

| Systemic Exposure | Dose-dependent | 10- to 17-fold higher than single dose |

| Half-life | Long | Long |

Table 2: Efficacy of Pradigastat in Patients with Familial Chylomicronemia Syndrome (FCS) After 21 Days of Treatment[8][9][10]

| Dose | Mean Reduction in Fasting Triglycerides |

| 20 mg | 41% |

| 40 mg | 70% |

Table 3: Effect of Pradigastat on Apolipoprotein B48 (ApoB48) in FCS Patients[9]

| Dose | Effect on Fasting and Postprandial ApoB48 |

| 20 mg and 40 mg | Significant reduction |

Experimental Protocols

This section details the methodologies of key clinical trials investigating the effects of pradigastat.

First-in-Human Study in Healthy Overweight or Obese Subjects

-

Study Design: This was a randomized, placebo-controlled, single- and multiple-dose escalation study.[1][2]

-

Participants: Healthy overweight or obese subjects were enrolled.[1][2]

-

Single-Dose Cohorts (n=72): Subjects were sequentially randomized to receive single oral doses of pradigastat (1, 3, 10, 30, 100, or 300 mg) or placebo under fasted conditions before breakfast.[1][2]

-

Multiple-Dose Cohorts (n=106): Subjects were randomized to receive pradigastat (1, 5, 10, or 25 mg) or placebo once daily before breakfast for 14 days.[1][2]

-

Pharmacodynamic Assessment: A high-fat meal test was administered to assess the effect of pradigastat on postprandial triglyceride excursions over 9 hours.[1][2] Plasma levels of glucose, insulin, and glucagon-like peptide-1 (GLP-1) were also measured.[1][2]

Open-Label Study in Patients with Familial Chylomicronemia Syndrome (FCS)

-

Study Design: This was an open-label, non-randomized, sequential treatment period study (ClinicalTrials.gov identifier: NCT01146522).[8][9][10]

-

Participants: Six patients with a confirmed diagnosis of FCS were enrolled.[8][9][10]

-

Protocol:

-

Run-in Period: Patients followed a very low-fat diet for one week.[8][9][10]

-

Baseline Assessment: Baseline lipid levels, including a low-fat meal tolerance test, were conducted.[8][9][10]

-

Treatment Periods: Patients underwent three consecutive 21-day treatment periods with pradigastat at doses of 20 mg, 40 mg, and 10 mg, respectively.[8][9][10]

-

Washout Periods: Each treatment period was separated by a washout period of at least four weeks.[8][9][10]

-

-

Efficacy Assessments: Fasting triglyceride levels were measured weekly. Postprandial triglycerides, ApoB48, and lipoprotein lipid content were also monitored.[8][9][10]

Visualizing the Pathways and Workflows

The following diagrams illustrate the DGAT1 inhibition pathway and the experimental workflow of the FCS clinical trial.

Caption: DGAT1 Inhibition Pathway by Pradigastat in an Enterocyte.

Caption: Workflow of the Open-Label Clinical Trial of Pradigastat in FCS Patients.

Metabolism and Drug Interactions

Pradigastat is primarily metabolized by hepatic glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A3.[11][12] It is eliminated mainly through the biliary pathway in the feces.[11][12] Clinical studies have shown that pradigastat has a low potential for drug-drug interactions, with no significant interactions observed with drugs such as atazanavir, probenecid, rosuvastatin, digoxin, and warfarin.[11][12]

Safety and Tolerability

In clinical trials, pradigastat has been generally safe and well-tolerated.[1][2] The most common adverse events reported were mild and transient gastrointestinal issues.[8][9][10]

Conclusion

This compound represents a targeted therapeutic approach for managing hypertriglyceridemia by inhibiting DGAT1. Its mechanism of action directly addresses the synthesis of triglycerides in the small intestine, leading to significant reductions in both fasting and postprandial triglyceride levels. The data from clinical trials in healthy volunteers and patients with FCS demonstrate its potential as a novel treatment for this rare and severe metabolic disorder. Further research may explore its utility in other conditions characterized by elevated triglycerides.

References

- 1. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The triacylglycerol synthesis enzyme DGAT1 also catalyzes the synthesis of diacylglycerols, waxes, and retinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Clinical Pharmacokinetics of Pradigastat, a Novel Diacylglycerol Acyltransferase 1 Inhibitor - OAK Open Access Archive [oak.novartis.com]

- 12. jscimedcentral.com [jscimedcentral.com]

Pradigastat Sodium: A Deep Dive into its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradigastat sodium, also known as LCQ908, is a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1).[1][2][3][4][5] DGAT1 is a critical enzyme in the final step of triglyceride synthesis, primarily expressed in the small intestine and adipose tissue.[1][6] By inhibiting DGAT1, pradigastat effectively reduces the synthesis and secretion of chylomicrons, leading to a significant decrease in postprandial and fasting triglyceride levels.[6][7][8] This mechanism of action has positioned pradigastat as a therapeutic candidate for managing conditions characterized by hypertriglyceridemia, such as familial chylomicronemia syndrome (FCS).[3][5][6][7][8] This technical guide provides a comprehensive overview of the target selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and evaluation workflows.

Quantitative Selectivity Profile

The selectivity of a drug candidate is a crucial determinant of its efficacy and safety profile. Pradigastat has been evaluated for its inhibitory activity against its primary target, DGAT1, and a panel of other enzymes and transporters to assess its off-target effects.

Primary Target Activity

Pradigastat demonstrates potent inhibition of its intended target, DGAT1.

| Target | IC50 (µM) |

| Diacylglycerol Acyltransferase 1 (DGAT1) | 0.157[2][9][10] |

Off-Target Activity

Pradigastat has been profiled against various other proteins to determine its selectivity. The following table summarizes the known off-target inhibitory activities of pradigastat.

| Off-Target | IC50 (µM) |

| Breast Cancer Resistance Protein (BCRP) | 5[2][9][10] |

| Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) | 1.66[2][9][10] |

| Organic Anion-Transporting Polypeptide 1B3 (OATP1B3) | 3.34[2][9][10] |

| Organic Anion Transporter 3 (OAT3) | 0.973[9][10] |

Signaling Pathway and Mechanism of Action

Pradigastat's therapeutic effect is derived from its targeted inhibition of DGAT1 within the triglyceride synthesis pathway.

Caption: Triglyceride synthesis pathway and the inhibitory action of pradigastat on DGAT1.

Experimental Protocols

The determination of pradigastat's selectivity profile involves a series of in vitro assays designed to quantify its inhibitory potency against the primary target and a panel of potential off-targets.

DGAT1 Inhibition Assay (Hypothetical Reconstruction)

While specific proprietary details of the assay used for pradigastat are not publicly available, a typical enzymatic assay to determine the IC50 for a DGAT1 inhibitor would follow this general protocol:

-

Enzyme Source: Microsomes prepared from cells overexpressing human DGAT1.

-

Substrates: Radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA) and diacylglycerol.

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing necessary co-factors.

-

Procedure:

-

Pradigastat is serially diluted to a range of concentrations.

-

The DGAT1 enzyme preparation is pre-incubated with the various concentrations of pradigastat.

-

The enzymatic reaction is initiated by the addition of the substrates.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the lipids are extracted.

-

The radiolabeled triglyceride product is separated from the unreacted radiolabeled acyl-CoA substrate using thin-layer chromatography (TLC).

-

The amount of radioactivity in the triglyceride spot is quantified using a phosphorimager or liquid scintillation counting.

-

-

Data Analysis: The percentage of inhibition at each pradigastat concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

Transporter Inhibition Assays (BCRP, OATP1B1, OATP1B3, OAT3)

The inhibitory potential of pradigastat against various transporters was likely assessed using cell-based uptake or efflux assays.

-

Cell Lines: Stably transfected cell lines overexpressing the specific transporter of interest (e.g., CHO or HEK293 cells expressing human BCRP, OATP1B1, OATP1B3, or OAT3).[11]

-

Probe Substrates: A known substrate for each transporter, often radiolabeled or fluorescent, is used (e.g., [3H]-estradiol-17β-glucuronide for OATP1B1/1B3).[12][13]

-

Assay Procedure (for uptake transporters like OATPs):

-

The transporter-expressing cells are seeded in multi-well plates.

-

Cells are incubated with various concentrations of pradigastat.

-

The probe substrate is added, and uptake is allowed to occur for a specified time.

-

The uptake is stopped by washing the cells with ice-cold buffer.

-

The cells are lysed, and the amount of intracellular probe substrate is quantified (e.g., by scintillation counting).

-

-

Assay Procedure (for efflux transporters like BCRP):

-

Cells overexpressing the efflux transporter are pre-loaded with a fluorescent substrate.

-

The rate of efflux of the substrate is measured in the presence and absence of various concentrations of pradigastat.

-

Inhibition of efflux results in higher intracellular accumulation of the substrate.

-

-

Data Analysis: The IC50 values are calculated by measuring the concentration of pradigastat required to inhibit the transporter activity by 50% compared to the control.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for in vitro selectivity profiling.

Caption: Generalized workflow for determining the in vitro selectivity profile of a compound.

Conclusion

This compound is a potent inhibitor of DGAT1. Its selectivity profile indicates that while it is highly active against its primary target, it also exhibits inhibitory effects on several drug transporters at higher concentrations. This information is critical for understanding the full pharmacological profile of pradigastat, predicting potential drug-drug interactions, and guiding its clinical development and application. The provided data and methodologies offer a technical foundation for researchers and drug development professionals working with DGAT1 inhibitors and related metabolic pathways.

References

- 1. jscimedcentral.com [jscimedcentral.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 8. m.youtube.com [m.youtube.com]

- 9. The triacylglycerol synthesis enzyme DGAT1 also catalyzes the synthesis of diacylglycerols, waxes, and retinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Novel Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3) Using a Consensus Vote of Six Classification Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Using a competitive counterflow assay to identify novel cationic substrates of OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

Pradigastat Sodium: A Deep Dive into its Pharmacodynamic Effects on Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pradigastat sodium, a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), has demonstrated significant effects on lipid metabolism, particularly in reducing postprandial and fasting triglycerides. This technical guide provides a comprehensive overview of the pharmacodynamics of Pradigastat, focusing on its mechanism of action, quantitative effects on various lipid parameters, and the experimental methodologies used to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of lipid metabolism and cardiovascular disease.

Mechanism of Action: Inhibition of DGAT1

Pradigastat's primary mechanism of action is the inhibition of diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. DGAT1 is highly expressed in the enterocytes of the small intestine and catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride molecule.[1][2] This process is fundamental for the absorption of dietary fats.

By inhibiting DGAT1 in the endoplasmic reticulum of enterocytes, Pradigastat effectively blocks the synthesis of triglycerides destined for incorporation into chylomicrons, the large lipoprotein particles responsible for transporting dietary fats from the intestine into the bloodstream.[3][4] This leads to a reduction in the secretion of chylomicrons and, consequently, a decrease in plasma triglyceride levels, particularly in the postprandial state.[3]

Below is a diagram illustrating the signaling pathway of dietary fat absorption and the point of intervention by Pradigastat.

Quantitative Pharmacodynamic Effects on Lipid Parameters

Clinical trials, particularly in patients with Familial Chylomicronemia Syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia, have provided robust quantitative data on Pradigastat's effects on various lipid parameters.[3][5]

Triglycerides (TG)

Pradigastat demonstrates a dose-dependent reduction in both fasting and postprandial triglyceride levels.

Table 1: Effect of Pradigastat on Fasting Triglycerides in FCS Patients [3]

| Dose (once daily) | Duration | Mean Reduction from Baseline |

| 20 mg | 21 days | 41% |

| 40 mg | 21 days | 70% |

The reduction in fasting triglycerides is primarily attributed to a decrease in chylomicron-triglyceride content.[3]

Postprandial triglyceride excursions following a meal tolerance test were also significantly blunted.

Table 2: Effect of Pradigastat on Postprandial Triglycerides in FCS Patients [3]

| Dose (once daily) | Parameter | Mean Reduction |

| 20 mg | Peak TG concentration | 38% |

| 20 mg | TG AUC0-9h | 37% |

| 40 mg | Peak TG concentration | 31% |

| 40 mg | TG AUC0-9h | 30% |

Apolipoprotein B48 (ApoB48)

ApoB48 is a structural protein essential for the assembly and secretion of chylomicrons. Consistent with its mechanism of action, Pradigastat significantly reduces both fasting and postprandial ApoB48 levels.

Table 3: Effect of Pradigastat on Fasting and Postprandial ApoB48 in FCS Patients [3]

| Dose (once daily) | Parameter | Dose Comparison | Ratio of Geometric LS Mean to Baseline (90% CI) | p-value |

| 20 mg | Fasting ApoB48 | vs 10 mg | 0.67 (0.49–0.93) | 0.051 |

| 40 mg | Fasting ApoB48 | vs 10 mg | 0.46 (0.34–0.64) | 0.002 |

| 40 mg | Fasting ApoB48 | vs 20 mg | 0.69 (0.52–0.91) | 0.035 |

| 20 mg | Postprandial Peak ApoB48 | vs 10 mg | Significantly decreased | <0.05 |

| 40 mg | Postprandial Peak ApoB48 | vs 10 mg | Significantly decreased | <0.05 |

| 20 mg | Postprandial ApoB48 AUC0-9h | vs 10 mg | Significantly decreased | <0.05 |

| 40 mg | Postprandial ApoB48 AUC0-9h | vs 10 mg | Significantly decreased | <0.05 |

Lipoprotein Fractions

Pradigastat's effects on other lipoprotein fractions have also been evaluated.

Table 4: Effect of Pradigastat on Lipoprotein Fractions in FCS Patients [3]

| Lipoprotein Fraction | Lipid Component | Effect of Pradigastat |

| Chylomicrons (CM) | Triglyceride (CM-TG) | Consistently reduced at all dose levels |

| Chylomicrons (CM) | Cholesterol | Reduced, with incremental reductions at higher doses |

| Very-Low-Density Lipoprotein (VLDL) | Triglyceride (VLDL-TG) | Mostly unchanged |

| Low-Density Lipoprotein (LDL) | Cholesterol (LDL-C) | Mixed effects; a modest increase was seen at the 20 mg dose, but the absolute post-treatment level was low (43.3 mg/dL) |

| High-Density Lipoprotein (HDL) | Cholesterol (HDL-C) | Generally increased lipid content, particularly cholesterol |

Experimental Protocols

The primary clinical evidence for Pradigastat's pharmacodynamics comes from an open-label, sequential-treatment study in patients with genetically confirmed FCS (ClinicalTrials.gov Identifier: NCT01146522).[3][4]

Study Design

The study followed a structured protocol to assess the safety, tolerability, and efficacy of Pradigastat.

Patient Population

-

Six patients with genetically confirmed Familial Chylomicronemia Syndrome.[3]

-

Aged 18 years or older.

-

Maintained on a very low-fat diet.

Dosing and Administration

-

Oral administration of Pradigastat once daily.[3]

-

Three consecutive 21-day treatment periods with doses of 20 mg, 40 mg, and 10 mg, respectively.[3]

-

Treatment periods were separated by washout periods of at least 4 weeks.[3]

Analytical Methods

-

Lipid Analysis: Standard colorimetric methods were used to measure triglyceride and cholesterol content in plasma and lipoprotein fractions.

-

Apolipoprotein Analysis: Nephelometry was used for the quantification of apolipoproteins.

-

Lipoprotein Fractionation: Lipoprotein fractions (chylomicrons, VLDL, LDL, and HDL) were separated for compositional analysis.

Preclinical Pharmacodynamics

Preclinical studies in various animal models of hyperlipidemia have corroborated the findings from human clinical trials. In rodent models, administration of DGAT1 inhibitors, including Pradigastat, has been shown to:

-

Attenuate the maximal postprandial rise in serum triglyceride concentrations in a dose-dependent manner.

-

Abolish the postprandial triglyceride response at higher doses.

-

Be effective in models featuring insulin resistance.[6]

These preclinical findings provided the foundational evidence for the therapeutic potential of DGAT1 inhibition in managing hypertriglyceridemia.

Conclusion

This compound, through its targeted inhibition of DGAT1, has demonstrated a profound impact on lipid metabolism, leading to substantial reductions in both fasting and postprandial triglycerides and ApoB48. The quantitative data from clinical trials in FCS patients, supported by preclinical evidence, underscores the potential of this therapeutic approach for managing severe hypertriglyceridemia. The detailed experimental protocols outlined in this guide provide a framework for future research and development in this area. Further investigation into the long-term efficacy and safety of DGAT1 inhibitors is warranted to fully realize their therapeutic potential in a broader range of metabolic disorders.

References

- 1. Managing of Dyslipidaemia Characterized by Accumulation of Triglyceride-Rich Lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. effect-of-the-dgat1-inhibitor-pradigastat-on-triglyceride-and-apob48-levels-in-patients-with-familial-chylomicronemia-syndrome - Ask this paper | Bohrium [bohrium.com]

- 6. globalresearchonline.net [globalresearchonline.net]

Pradigastat Sodium and Its Impact on Triglyceride Synthesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradigastat Sodium (formerly LCQ908) is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the synthesis of triglycerides.[1][2][3] This document provides a comprehensive overview of the mechanism of action of Pradigastat, its effects on triglyceride metabolism, and the experimental evidence supporting its therapeutic potential, particularly in the context of Familial Chylomicronemia Syndrome (FCS).

Introduction: The Role of DGAT1 in Triglyceride Synthesis

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[1] This process is fundamental to the absorption of dietary fats in the small intestine. In enterocytes, newly absorbed fatty acids and monoacylglycerols are re-esterified to form triglycerides, which are then packaged into chylomicrons. These lipoprotein particles are subsequently secreted into the lymphatic system and then enter the bloodstream, delivering dietary lipids to various tissues.

In conditions of excessive triglyceride synthesis or impaired clearance, such as in Familial Chylomicronemia Syndrome (FCS), a rare genetic disorder characterized by lipoprotein lipase (LPL) deficiency, severe hypertriglyceridemia and chylomicronemia occur.[4] Inhibition of DGAT1 presents a logical therapeutic strategy to mitigate the overproduction of triglycerides at the source.

This compound: Mechanism of Action

This compound is a selective inhibitor of the DGAT1 enzyme, with an IC50 of 0.157 µM.[2][3] By blocking the action of DGAT1 in the enterocytes of the small intestine, Pradigastat directly reduces the synthesis of triglycerides from dietary fats. This leads to a decrease in the triglyceride content of chylomicrons and a subsequent reduction in their secretion into the circulation.[1][5] The primary effect of Pradigastat is therefore the blunting of postprandial hypertriglyceridemia.

Clinical Evidence: A Key Study in Familial Chylomicronemia Syndrome

A pivotal open-label, multi-center clinical trial (NCT01146522) investigated the efficacy, safety, and tolerability of Pradigastat in patients with FCS.[4][6][7]

Experimental Protocol

The study enrolled six patients with a confirmed diagnosis of FCS.[6][7] The protocol involved a sequential, dose-escalation design with washout periods.[7]

Key assessments included fasting and postprandial triglyceride and apolipoprotein B48 (ApoB48) levels.[7] Fasting triglyceride levels were measured weekly during the treatment periods.[7]

Efficacy Data

Pradigastat demonstrated a significant, dose-dependent reduction in both fasting and postprandial triglycerides.

Table 1: Effect of Pradigastat on Fasting Triglyceride Levels [4][6][7]

| Dose | Duration | Mean Reduction from Baseline |

| 20 mg/day | 21 days | 41% |

| 40 mg/day | 21 days | 70% |

Data presented as percentage reduction in geometric mean fasting triglyceride levels.

The reduction in fasting triglycerides was primarily attributed to a decrease in chylomicron triglyceride content.[6][7]

Table 2: Effect of Pradigastat on Postprandial Triglycerides (Area Under the Curve 0-9 hours) [4][8]

| Dose | Change in AUC0-9h vs. Baseline |

| 10 mg/day | Increased |

| 20 mg/day | -37% |

| 40 mg/day | -30% |

AUC0-9h: Area under the curve over 9 hours after a low-fat meal tolerance test.

Table 3: Effect of Pradigastat on Fasting Apolipoprotein B48 Levels [4]

| Dose | Change vs. 10 mg dose |

| 20 mg/day | Significant Decrease (p=0.051) |

| 40 mg/day | Significant Decrease (p=0.002) |

Safety and Tolerability

In the FCS clinical trial, Pradigastat was generally safe and well-tolerated.[6][7] The most commonly reported adverse events were mild and transient gastrointestinal issues.[6][7] However, in broader clinical development for other indications, gastrointestinal side effects were more pronounced and ultimately led to the discontinuation of its development.[8][9]

Pharmacokinetics

Following oral administration, Pradigastat is absorbed slowly, with a median time to maximum concentration (Tmax) of approximately 10 hours, and it has a long elimination half-life.[4][10] Steady-state exposure is typically reached by day 14 of daily dosing.[7] Pradigastat is primarily metabolized by hepatic glucuronosyl transferase (UGT) enzymes and eliminated through the feces via the biliary pathway.[11][12]

Conclusion

This compound, as a selective DGAT1 inhibitor, has demonstrated a clear mechanism of action in reducing triglyceride synthesis. Clinical data from studies in patients with Familial Chylomicronemia Syndrome have shown its potent ability to lower both fasting and postprandial triglyceride levels by inhibiting the production of chylomicrons in the intestine.[4][6][7] While its development was halted due to gastrointestinal tolerability issues in broader patient populations, the data generated from its clinical investigation provide valuable insights into the therapeutic potential of DGAT1 inhibition for managing severe hypertriglyceridemia.[8][9] These findings underscore the importance of the DGAT1 pathway in lipid metabolism and may inform the development of future therapies for disorders of triglyceride metabolism.

References

- 1. Successful Strategies for Mitigation of a Preclinical Signal for Phototoxicity in a DGAT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jscimedcentral.com [jscimedcentral.com]

- 12. Clinical Pharmacokinetics of Pradigastat, a Novel Diacylglycerol Acyltransferase 1 Inhibitor - OAK Open Access Archive [oak.novartis.com]

Pradigastat Sodium: A Technical Guide to Early-Stage Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the early-stage research and development of Pradigastat Sodium, a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1). This document details the core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for relevant assays. Visualizations of signaling pathways, experimental workflows, and logical relationships are included to facilitate a deeper understanding of Pradigastat's role in lipid metabolism and its therapeutic potential.

Core Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the enzyme diacylglycerol O-acyltransferase 1 (DGAT1).[1][2] DGAT1 is a key enzyme in the final step of triglyceride synthesis, catalyzing the esterification of diacylglycerol (DAG) to form triglycerides (TGs).[2] This process is particularly important in the small intestine for the absorption of dietary fats. By inhibiting DGAT1, Pradigastat effectively reduces the synthesis and secretion of chylomicrons, the primary carriers of dietary triglycerides in the bloodstream.[1] This leads to a significant reduction in postprandial (after-meal) and fasting triglyceride levels.[3][4][5]

The inhibition of DGAT1 in the intestine also leads to an increase in the secretion of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[6][7][8] These hormones play a role in glucose homeostasis and appetite regulation, suggesting additional therapeutic benefits of Pradigastat in metabolic disorders.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on this compound.

Table 1: In Vitro Inhibitory Activity of Pradigastat

| Target | Assay Type | Test System | IC50 (µM) | Reference |

| DGAT1 | Enzymatic Assay | --- | 0.157 | [9] |

| BCRP | Efflux Activity Assay | Human Ovarian Cancer Cells | 5 | [9] |

| OATP1B1 | Transporter Activity Assay | --- | 1.66 | [9] |

| OATP1B3 | Transporter Activity Assay | --- | 3.34 | [9] |

| OAT3 | Transporter Activity Assay | --- | 0.973 | [9] |

Table 2: Pharmacokinetic Parameters of Pradigastat in Healthy Volunteers (Single Dose)

| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) | Reference |

| 1 | 1.9 ± 0.7 | 10.0 (4.0 - 24.0) | 134 ± 54 | 77 ± 22 | [10] |

| 3 | 5.4 ± 2.1 | 10.0 (4.0 - 24.0) | 425 ± 189 | 86 ± 28 | [10] |

| 10 | 15.1 ± 6.2 | 12.0 (4.0 - 24.0) | 1480 ± 640 | 97 ± 34 | [10] |

| 30 | 38.6 ± 15.1 | 10.0 (4.0 - 48.0) | 4450 ± 1960 | 113 ± 46 | [10] |

| 100 | 98.4 ± 38.7 | 10.0 (4.0 - 48.0) | 12600 ± 5400 | 125 ± 49 | [10] |

| 300 | 211 ± 83 | 12.0 (4.0 - 48.0) | 29800 ± 12300 | 124 ± 41 | [10] |

Data are presented as mean ± SD, except for Tmax which is median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.

Table 3: Efficacy of Pradigastat in Patients with Familial Chylomicronemia Syndrome (FCS)

| Dose | Treatment Duration | Parameter | Baseline (mg/dL) | End of Treatment (mg/dL) | Percent Reduction | Reference |

| 20 mg/day | 21 days | Fasting Triglycerides | 1892.9 | 1116.8 | 41% | [11][4] |

| 40 mg/day | 21 days | Fasting Triglycerides | 1892.9 | 567.9 | 70% | [11][4] |

Baseline values represent the geometric mean after a 1-week dietary run-in period.

Experimental Protocols

In Vitro DGAT1 Enzyme Inhibition Assay

This protocol describes a representative method for determining the inhibitory activity of a compound against DGAT1.

Materials:

-

Human recombinant DGAT1 enzyme

-

Diacylglycerol (DAG) substrate

-

[14C]-Oleoyl-CoA (radiolabeled acyl-CoA substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mM EDTA)

-

Scintillation cocktail

-

Test compound (Pradigastat)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DGAT1 enzyme, and DAG.

-

Add varying concentrations of Pradigastat or vehicle control to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding [14C]-Oleoyl-CoA.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding a quench solution (e.g., isopropanol:heptane:water, 80:20:2 v/v/v).

-

Extract the lipids by adding heptane and water, followed by vortexing and centrifugation to separate the phases.

-

Transfer an aliquot of the upper organic phase (containing the radiolabeled triglycerides) to a scintillation vial.

-

Evaporate the solvent and add scintillation cocktail.

-

Quantify the amount of radiolabeled triglyceride formed using a scintillation counter.

-

Calculate the percent inhibition for each concentration of Pradigastat and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Oral Fat Tolerance Test (OFTT)

This protocol outlines a typical oral fat tolerance test in a clinical setting to assess the effect of a drug on postprandial lipemia.

Study Design:

-

Randomized, double-blind, placebo-controlled design.

-

Subjects fast overnight for at least 10 hours before the test.

Procedure:

-

Administer a single oral dose of Pradigastat or placebo with a standardized volume of water.

-

After a specified time (e.g., 1-2 hours), subjects consume a high-fat meal. The meal composition should be standardized, for example, providing approximately 1000 kcal with 60% of calories from fat.

-

Collect blood samples at baseline (pre-meal) and at regular intervals post-meal (e.g., 1, 2, 3, 4, 6, and 8 hours).

-

Process the blood samples to obtain plasma.

-

Analyze plasma samples for triglyceride concentrations using a validated analytical method (e.g., enzymatic colorimetric assay).

-

Calculate the postprandial triglyceride response by determining the area under the curve (AUC) of the plasma triglyceride concentration-time profile.

-

Compare the triglyceride AUC between the Pradigastat and placebo groups to assess the drug's effect on postprandial lipemia.

Visualizations

Signaling Pathway of Pradigastat's Action

Caption: Mechanism of action of this compound in the intestinal enterocyte.

Experimental Workflow for a First-in-Human Clinical Trial

Caption: Workflow of a typical first-in-human, single and multiple ascending dose clinical trial.

Logical Relationships of Pradigastat's Effects

Caption: Logical flow from molecular action to therapeutic potential of Pradigastat.

References

- 1. jscimedcentral.com [jscimedcentral.com]

- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of the DGAT1 Inhibitor Pradigastat on Triglyceride and ApoB48 Levels in Patients with Familial Chylomicronemia Syndrome - OAK Open Access Archive [oak.novartis.com]

- 6. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Pradigastat Sodium: Application Notes and Protocols for Use in Hyperlipidemic Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradigastat Sodium is a potent and selective inhibitor of the enzyme Diacylglycerol O-Acyltransferase 1 (DGAT1). DGAT1 plays a crucial role in the final step of triglyceride synthesis. In the small intestine, DGAT1 is highly expressed in enterocytes and is integral to the absorption of dietary fats and the formation of chylomicrons. By inhibiting DGAT1, this compound effectively reduces the synthesis and secretion of chylomicron triglycerides, leading to a decrease in postprandial (after-meal) triglyceride levels in the bloodstream.[1][2] This mechanism of action makes Pradigastat a significant compound of interest for the management of hyperlipidemia, particularly conditions characterized by elevated chylomicron levels.

These application notes provide an overview of the use of this compound in preclinical hyperlipidemic animal models, including detailed experimental protocols and representative data to guide researchers in their study design. While specific preclinical data on Pradigastat in animal models is not extensively published, the following protocols are based on established methodologies for inducing hyperlipidemia and studies conducted with other selective DGAT1 inhibitors.

Mechanism of Action: DGAT1 Inhibition

This compound targets DGAT1, an enzyme that catalyzes the final step of triglyceride synthesis from diacylglycerol and fatty acyl-CoA. This process is fundamental for the assembly of chylomicrons in the small intestine. Chylomicrons are large lipoprotein particles that transport dietary lipids from the intestines to other parts of the body. In a state of hyperlipidemia, particularly postprandial hyperlipidemia, there is an excessive amount of these triglyceride-rich lipoproteins in the blood.

By inhibiting DGAT1, this compound effectively blocks the synthesis of triglycerides within the enterocytes. This leads to a reduction in the formation and secretion of chylomicrons into the lymphatic system and subsequently into the bloodstream. The result is a blunting of the sharp increase in plasma triglycerides that typically follows a high-fat meal.[1]

Figure 1. Signaling pathway of this compound in inhibiting DGAT1-mediated triglyceride synthesis and chylomicron formation in an intestinal enterocyte.

Hyperlipidemic Animal Models

Several animal models are utilized to study hyperlipidemia and the effects of lipid-lowering agents. The choice of model often depends on the specific aspect of lipid metabolism being investigated.

-

High-Fat Diet (HFD)-Induced Hyperlipidemic Models: These are the most common models. Rodents, such as mice, rats, and hamsters, are fed a diet rich in saturated fats and cholesterol for several weeks to induce obesity, hypertriglyceridemia, and hypercholesterolemia.[3][4][5][6] The Syrian Golden hamster is considered a particularly relevant model as its lipid metabolism, including the presence of cholesteryl ester transfer protein (CETP), closely resembles that of humans.[7]

-

Genetic Models:

-

Zucker Rats (fa/fa): These rats have a mutation in the leptin receptor gene, leading to obesity, hyperphagia, and severe hyperlipidemia. They are a well-established model for studying metabolic syndrome.[8]

-

db/db Mice: Similar to Zucker rats, these mice have a mutation in the leptin receptor, resulting in a phenotype of obesity, insulin resistance, and hyperlipidemia.

-

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in two representative hyperlipidemic animal models.

Protocol 1: High-Fat Diet-Induced Hyperlipidemia in Syrian Golden Hamsters

This protocol is designed to assess the effect of this compound on plasma triglycerides in a diet-induced model of hyperlipidemia.

1. Animal Model:

-

Male Syrian Golden hamsters, 8-10 weeks old.

2. Induction of Hyperlipidemia:

-

House the hamsters in a controlled environment (12-hour light/dark cycle, 22 ± 2°C).

-

Provide ad libitum access to a high-fat diet (e.g., 20% fat, 1.5% cholesterol) for a period of 4-6 weeks to establish hyperlipidemia. A control group will receive a standard chow diet.

3. Experimental Groups (n=8-10 per group):

-

Group 1: Normal Control (Standard Chow Diet + Vehicle)

-

Group 2: High-Fat Diet Control (HFD + Vehicle)

-

Group 3: this compound (Low Dose) in HFD

-

Group 4: this compound (Medium Dose) in HFD

-

Group 5: this compound (High Dose) in HFD

4. Drug Administration:

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Administer this compound or vehicle once daily via oral gavage for 14-28 days. Dosages can be determined based on preliminary studies, with a range of 1 to 30 mg/kg being a reasonable starting point.

5. Sample Collection and Analysis:

-

Collect blood samples from the retro-orbital sinus or saphenous vein at baseline (before treatment) and at the end of the treatment period. Animals should be fasted for 4-6 hours before blood collection.

-

Centrifuge blood to obtain plasma and store at -80°C until analysis.

-

Analyze plasma for:

-

Total Cholesterol (TC)

-

Triglycerides (TG)

-

High-Density Lipoprotein Cholesterol (HDL-C)

-

Low-Density Lipoprotein Cholesterol (LDL-C) (calculated or measured)

-

6. Statistical Analysis:

-

Data should be expressed as mean ± standard error of the mean (SEM).

-

Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the means between the different treatment groups. A p-value of <0.05 is typically considered statistically significant.

Figure 2. Experimental workflow for evaluating this compound in a high-fat diet-induced hyperlipidemic hamster model.

Protocol 2: Genetically Obese Zucker Rat Model

This protocol outlines the use of the Zucker rat, a genetic model of obesity and hyperlipidemia, to assess the effects of this compound.

1. Animal Model:

-

Male Zucker fatty (fa/fa) rats and their lean littermates (fa/+ or +/+), 10-12 weeks old.

2. Experimental Groups (n=8-10 per group):

-

Group 1: Lean Control (Lean Rats + Vehicle)

-

Group 2: Obese Control (Zucker Fatty Rats + Vehicle)

-

Group 3: this compound (Low Dose) in Zucker Fatty Rats

-

Group 4: this compound (Medium Dose) in Zucker Fatty Rats

-

Group 5: this compound (High Dose) in Zucker Fatty Rats

3. Drug Administration:

-

Prepare and administer this compound as described in Protocol 1. The treatment duration is typically 14 days.

4. Sample Collection and Analysis:

-

Follow the sample collection and analysis procedures as detailed in Protocol 1. In addition to the standard lipid panel, analysis of free fatty acids (FFA) can provide further insight into the metabolic effects of DGAT1 inhibition.

5. Statistical Analysis:

-

Perform statistical analysis as described in Protocol 1.

Data Presentation

The following tables present representative data from a study using a selective DGAT1 inhibitor (A-922500) in hyperlipidemic animal models. This data is illustrative of the expected outcomes from studies with this compound.

Table 1: Effect of a DGAT1 Inhibitor on Plasma Lipids in High-Fat Diet-Fed Syrian Golden Hamsters (14-day treatment)

| Treatment Group | Dose (mg/kg) | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | HDL-C (mg/dL) |

| HFD Control | Vehicle | 250 ± 25 | 300 ± 30 | 100 ± 10 |

| DGAT1 Inhibitor | 0.3 | 210 ± 20 | 280 ± 28 | 105 ± 11 |

| DGAT1 Inhibitor | 3 | 118 ± 12* | 250 ± 25 | 110 ± 12 |

Data are presented as mean ± SEM. *p<0.05 compared to HFD Control. Data is representative and based on studies with a similar DGAT1 inhibitor.

Table 2: Effect of a DGAT1 Inhibitor on Plasma Lipids in Zucker Fatty Rats (14-day treatment)

| Treatment Group | Dose (mg/kg) | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | HDL-C (mg/dL) | Free Fatty Acids (mmol/L) |

| Lean Control | Vehicle | 100 ± 10 | 120 ± 12 | 80 ± 8 | 0.5 ± 0.05 |

| Obese Control | Vehicle | 400 ± 40 | 180 ± 18 | 60 ± 6 | 1.0 ± 0.1 |

| DGAT1 Inhibitor | 0.3 | 350 ± 35 | 175 ± 17 | 65 ± 7 | 0.8 ± 0.08 |

| DGAT1 Inhibitor | 3 | 244 ± 24 | 170 ± 17 | 75 ± 8 | 0.68 ± 0.07* |

Data are presented as mean ± SEM. *p<0.05 compared to Obese Control. Data is representative and based on studies with a similar DGAT1 inhibitor.

Summary and Conclusion

This compound, as a selective DGAT1 inhibitor, presents a targeted approach to lowering plasma triglycerides by inhibiting their synthesis and subsequent chylomicron formation in the intestine. The use of hyperlipidemic animal models, such as high-fat diet-induced rodents and genetically obese rats, is crucial for the preclinical evaluation of its efficacy. The protocols outlined in these application notes provide a framework for conducting such studies. The expected outcome of treatment with this compound in these models is a significant, dose-dependent reduction in plasma triglycerides, particularly in the postprandial state. Further investigations may also explore its effects on other metabolic parameters such as body weight, glucose tolerance, and hepatic steatosis. These preclinical studies are essential for establishing the therapeutic potential of this compound for the treatment of hyperlipidemic conditions in humans.

References

- 1. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pradigastat disposition in humans: in vivo and in vitro investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Dietary-Induced Elevations of Triglyceride-Rich Lipoproteins Promote Atherosclerosis in the Low-Density Lipoprotein Receptor Knockout Syrian Golden Hamster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Pradigastat Sodium in Mouse Models of Dyslipidemia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Pradigastat Sodium, a selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitor, in preclinical mouse models of dyslipidemia. This document outlines the mechanism of action, suggested dosing, and detailed protocols for inducing dyslipidemia, administering the compound, and analyzing its effects on lipid profiles.

Introduction to this compound

This compound is a potent and selective inhibitor of the enzyme Diacylglycerol O-Acyltransferase 1 (DGAT1).[1][2] DGAT1 plays a crucial role in the final step of triglyceride synthesis in the small intestine, making it a key target for therapies aimed at reducing the absorption of dietary fats.[1][2] By inhibiting DGAT1, this compound has been shown to decrease the synthesis and secretion of chylomicrons, the primary carriers of dietary triglycerides, thereby blunting postprandial hypertriglyceridemia.[1] Its efficacy in reducing triglyceride levels has been demonstrated in both animal models and human clinical trials, highlighting its potential as a therapeutic agent for various forms of dyslipidemia.[1][2][3][4][5]

Mechanism of Action Signaling Pathway

Caption: Mechanism of Action of this compound.

Dosing Information for Mouse Models

While specific preclinical dosing for this compound in mouse models of dyslipidemia is not extensively published, data from other selective DGAT1 inhibitors can provide a starting point for dose-ranging studies. It is crucial to perform a dose-response study to determine the optimal dose for the specific mouse model and experimental endpoint.

Table 1: Suggested Dose Ranges for this compound in Mice

| Parameter | Recommendation | Rationale/Reference |

| Starting Dose Range | 1 - 10 mg/kg/day | Based on effective doses of other DGAT1 inhibitors in mice. |

| Route of Administration | Oral gavage | Ensures accurate dosing. |

| Vehicle | 0.5% (w/v) methylcellulose or 1% (w/v) carboxymethylcellulose in water | Commonly used vehicles for oral administration of hydrophobic compounds. |

| Dosing Frequency | Once daily | Pradigastat has a long half-life in humans, suggesting once-daily dosing may be sufficient.[1] |

| Treatment Duration | 2 - 8 weeks | Dependent on the specific dyslipidemia model and the desired endpoint (e.g., changes in plasma lipids, atherosclerosis development). |

Note: The optimal dose and duration should be empirically determined by the researcher.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model of Dyslipidemia

This protocol describes the induction of dyslipidemia in mice through a high-fat diet, a commonly used model to study metabolic diseases.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

High-Fat Diet (HFD): 45-60% kcal from fat

-

Control Diet: Standard chow (10% kcal from fat)

-

Animal caging and husbandry supplies

-

Weighing scale

Procedure:

-

Acclimatize mice for at least one week to the animal facility conditions.

-

Randomize mice into two groups: Control and High-Fat Diet.

-

House mice individually or in small groups (up to 5 per cage).

-

Provide ad libitum access to either the control diet or the HFD and water for 8-16 weeks.

-

Monitor body weight and food intake weekly.

-

At the end of the dietary intervention period, mice on the HFD will exhibit significant weight gain, hyperlipidemia, and insulin resistance, making them suitable for testing the efficacy of this compound.

Oral Gavage Administration of this compound

This protocol details the procedure for administering this compound via oral gavage.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Syringes (1 mL)

-

Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches long with a ball tip)

-

Weighing scale

Procedure:

-

Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.

-

Weigh the mouse to calculate the exact volume to be administered.

-

Gently restrain the mouse by the scruff of the neck to immobilize the head.

-

Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

-

Once the needle is in the esophagus, slowly administer the dosing solution.

-

Gently remove the needle and return the mouse to its cage.

-

Monitor the animal for a few minutes post-gavage for any signs of distress.

Blood Sample Collection and Lipid Profile Analysis

This protocol describes the collection of blood samples and subsequent analysis of plasma triglycerides and other lipids.

Materials:

-

Anesthetics (e.g., isoflurane)

-

Collection tubes (e.g., EDTA-coated microtubes)

-

Centrifuge

-

Pipettes and tips

-

Commercial triglyceride assay kit

Procedure:

Blood Collection (Terminal - Cardiac Puncture):

-

Anesthetize the mouse deeply with isoflurane.

-

Position the mouse on its back.

-

Insert a 25-27 gauge needle attached to a 1 mL syringe into the thoracic cavity at the point of maximal heartbeat.

-

Gently aspirate blood into the syringe.

-

Transfer the blood immediately to an EDTA-coated microtube.

-

Euthanize the mouse via an approved secondary method (e.g., cervical dislocation) while still under anesthesia.

Plasma Separation:

-

Keep the blood tubes on ice.

-

Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant (plasma) and transfer it to a new, clean tube.

-

Store plasma at -80°C until analysis.

Triglyceride Measurement:

-

Thaw the plasma samples on ice.

-

Use a commercial colorimetric or fluorometric triglyceride assay kit.

-

Follow the manufacturer's instructions for the preparation of standards and samples.

-

Typically, a small volume of plasma (5-10 µL) is required.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the triglyceride concentration based on the standard curve.

Experimental Workflow Diagram

Caption: Experimental workflow for this compound studies.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison between treatment and control groups.

Table 2: Example Data Summary Table for Lipid Profile Analysis

| Treatment Group | N | Body Weight (g) | Plasma Triglycerides (mg/dL) | Total Cholesterol (mg/dL) |

| Control (Chow) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Vehicle (HFD) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Pradigastat (1 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Pradigastat (3 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Pradigastat (10 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Conclusion

This compound, as a selective DGAT1 inhibitor, presents a promising therapeutic approach for managing dyslipidemia by targeting intestinal triglyceride synthesis. The protocols outlined in these application notes provide a framework for researchers to effectively evaluate the in vivo efficacy of this compound in mouse models of dyslipidemia. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the further development of this and other DGAT1 inhibitors.

References

- 1. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Pradigastat Sodium Oral Gavage Formulation in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pradigastat Sodium is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis.[1][2][3] DGAT1 is highly expressed in the small intestine and plays a crucial role in the absorption of dietary fats by catalyzing the final step in triglyceride synthesis, leading to the formation of chylomicrons.[3] By inhibiting DGAT1, Pradigastat reduces the synthesis and secretion of triglycerides, making it a subject of investigation for metabolic diseases such as familial chylomicronemia syndrome (FCS), obesity, and diabetes.[1][3][4][5]

These application notes provide a detailed protocol for the preparation of a this compound oral gavage formulation suitable for rodent studies and the subsequent administration procedure in rats.

Physicochemical Properties of this compound

This compound is classified as a Biopharmaceutical Classification System (BCS) class II compound, characterized by low solubility and high permeability.[3] Its aqueous solubility is very low, particularly in the physiological pH range of 1 to 7 (< 13 µg/mL).[3] This necessitates the use of a suspension formulation for effective oral administration in preclinical models.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₃F₃N₃NaO₂ | [5][6] |

| Molecular Weight | 477.46 g/mol | [5][6] |

| CAS Number | 956136-98-4 | [1][5] |

| Mechanism of Action | Diacylglycerol O-acyltransferase 1 (DGAT1) Inhibitor | [1][4] |

| BCS Class | Class II | [3] |

| Aqueous Solubility | Very low (< 13 µg/mL at pH 1-7) | [3] |

| Permeability | Moderate-to-high | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

Given this compound's low solubility, a suspension is the required formulation for oral gavage. The following protocol describes the preparation of a common and effective vehicle using carboxymethylcellulose (CMC), a standard suspending agent.

Materials and Equipment:

-

This compound powder

-

Sodium carboxymethylcellulose (Na-CMC), low viscosity

-

Sterile water for injection or purified water

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Spatula

-

Glass beaker or bottle

-

Graduated cylinders or pipettes

-

Vortex mixer

-

Sonicator (optional, but recommended)[7]

Procedure:

-

Vehicle Preparation (0.5% w/v Na-CMC):

-

Weigh the required amount of Na-CMC (e.g., 0.5 g for 100 mL of vehicle).

-

Measure 80% of the final required volume of sterile water into a beaker with a magnetic stir bar (e.g., 80 mL for a 100 mL final volume).

-

Heat the water to approximately 60-70°C to aid in dissolving the CMC.

-

Slowly sprinkle the Na-CMC powder onto the vortex of the stirring water to prevent clumping.

-

Continue stirring until the Na-CMC is fully dissolved and the solution is clear. This may take 30-60 minutes.

-

Remove the solution from the heat and allow it to cool to room temperature.

-

Once cooled, transfer the solution to a graduated cylinder and add sterile water to reach the final desired volume (e.g., 100 mL). Mix thoroughly.

-

-

This compound Suspension Preparation:

-

Determine the required concentration of this compound based on the desired dose (mg/kg) and dosing volume (e.g., 5 or 10 mL/kg).

-

Calculation Example:

-

Desired Dose: 10 mg/kg

-

Dosing Volume: 5 mL/kg

-

Required Concentration = (10 mg/kg) / (5 mL/kg) = 2 mg/mL

-

-

Weigh the precise amount of this compound powder needed for the total volume of suspension.

-

Place the weighed powder into a suitable container (e.g., glass vial or bottle).

-

Add a small amount of the 0.5% Na-CMC vehicle to the powder to create a paste. Mix thoroughly with a spatula to ensure the powder is fully wetted.

-

Gradually add the remaining vehicle while continuously mixing (e.g., using a vortex mixer or magnetic stirrer) to achieve the final desired volume and concentration.

-

For a homogenous suspension, sonicate the mixture for 10-15 minutes.[7]

-

Store the suspension at 2-8°C, protected from light. Ensure the suspension is brought to room temperature and thoroughly re-suspended (by vortexing or stirring) before each use.

-

Alternative Formulations: For reference, other potential suspension vehicles that can be explored include:

-

10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[7]

-

0.5% methylcellulose with 0.02% sodium lauryl sulfate.[8]

Protocol 2: Oral Gavage Administration to Rats

This protocol outlines the standard procedure for safely administering the prepared this compound suspension to rats via oral gavage. This technique requires training and skill to minimize animal stress and prevent injury.[9][10]

Materials and Equipment:

-

Prepared this compound suspension

-

Appropriately sized syringes (1-3 mL)

-

Oral gavage needles (feeding tubes). Flexible tubes are preferred to reduce the risk of trauma.[10][11]

-

Animal scale

-

Permanent marker (optional, for marking the tube)

| Rat Weight (g) | Recommended Gavage Needle Gauge | Recommended Length |

| 150 - 250 | 18 G | 2 - 3 inches |

| 250 - 500+ | 16 G | 3 - 3.5 inches |

| (Note: These are general recommendations; select the size based on the specific animal).[11][12] |

Procedure:

-

Preparation:

-

Weigh the rat accurately to calculate the precise volume of suspension to be administered. The maximum recommended dosing volume is 10 mL/kg.[9][11]

-

Calculation Example:

-

Rat Weight: 300 g (0.3 kg)

-

Dose Concentration: 2 mg/mL

-

Dosing Volume: 5 mL/kg

-

Volume to Administer = 0.3 kg * 5 mL/kg = 1.5 mL

-

-

Thoroughly re-suspend the this compound formulation by vortexing.

-

Draw the calculated volume into the syringe. Ensure there are no air bubbles. Attach the gavage needle.

-

-

Measuring Tube Length:

-

Animal Restraint:

-

Gavage Needle Insertion:

-

Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars).[11]

-

Advance the needle gently along the roof of the mouth, over the tongue. The rat will often swallow reflexively, which helps guide the tube into the esophagus.[13]

-

CRITICAL: Never force the needle. If resistance is met, withdraw the needle completely and restart the process.[11][13] Forcing can cause perforation of the esophagus or trachea.

-

-

Administration:

-

Once the needle is advanced to the pre-measured depth, confirm the animal is breathing normally before administering the substance.[11]

-

Inject the suspension slowly and steadily over 5-10 seconds for viscous solutions.[11]

-